Cas no 2138366-49-9 (4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide)

4-(Aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide is a specialized organic compound offering unique chemical properties. This compound features a trifluoromethyl group, which enhances its stability and solubility in various organic solvents. The presence of a piperidine ring and an amine group allows for versatile synthetic transformations, making it a valuable building block in the synthesis of pharmaceuticals and fine chemicals.
4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide structure
2138366-49-9 structure
Product name:4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide
CAS No:2138366-49-9
MF:C12H22F3N3O
Molecular Weight:281.317793369293
CID:5300602

4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide
    • 1-Piperidinecarboxamide, 4-(aminomethyl)-N-(1,1-dimethylethyl)-4-(trifluoromethyl)-
    • インチ: 1S/C12H22F3N3O/c1-10(2,3)17-9(19)18-6-4-11(8-16,5-7-18)12(13,14)15/h4-8,16H2,1-3H3,(H,17,19)
    • InChIKey: WGEYQTRYXHGVAT-UHFFFAOYSA-N
    • SMILES: FC(C1(CN)CCN(C(NC(C)(C)C)=O)CC1)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 328
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 58.4

4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-768181-0.1g
4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide
2138366-49-9 95.0%
0.1g
$2725.0 2025-02-22
Enamine
EN300-768181-0.05g
4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide
2138366-49-9 95.0%
0.05g
$2602.0 2025-02-22
Enamine
EN300-768181-0.5g
4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide
2138366-49-9 95.0%
0.5g
$2972.0 2025-02-22
Enamine
EN300-768181-5.0g
4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide
2138366-49-9 95.0%
5.0g
$8979.0 2025-02-22
Enamine
EN300-768181-0.25g
4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide
2138366-49-9 95.0%
0.25g
$2849.0 2025-02-22
Enamine
EN300-768181-1.0g
4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide
2138366-49-9 95.0%
1.0g
$3097.0 2025-02-22
Enamine
EN300-768181-2.5g
4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide
2138366-49-9 95.0%
2.5g
$6069.0 2025-02-22
Enamine
EN300-768181-10.0g
4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide
2138366-49-9 95.0%
10.0g
$13314.0 2025-02-22

4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide 関連文献

4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamideに関する追加情報

Introduction to 4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide (CAS No. 2138366-49-9)

4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2138366-49-9, features a piperidine core substituted with an aminomethyl group, a tert-butyl group, and a trifluoromethyl group, which collectively contribute to its distinct chemical behavior and potential biological activity. The presence of these functional groups makes it a valuable scaffold for the development of novel therapeutic agents.

The aminomethyl group at the 4-position of the piperidine ring introduces a nucleophilic site that can participate in various chemical reactions, including condensation, alkylation, and coupling reactions. This feature is particularly useful in medicinal chemistry for the synthesis of more complex molecules. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound's solubility, metabolic stability, and interactions with biological targets. The trifluoromethyl group is known for its ability to enhance metabolic stability and binding affinity, making it a common moiety in drug design.

In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. Piperidine-based compounds have been explored for their potential in treating various diseases, including central nervous system disorders, infectious diseases, and cancer. The structural motif of 4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide aligns well with these trends, as it combines multiple pharmacophoric elements that are known to improve drug-like properties.

One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of more complex molecules. The aminomethyl group can be readily modified through various chemical transformations, allowing for the introduction of additional functional groups or side chains. This flexibility makes it an attractive candidate for library synthesis and high-throughput screening programs aimed at identifying novel bioactive compounds.

The tert-butyl group not only provides steric bulk but also enhances lipophilicity, which is crucial for membrane permeability and oral bioavailability. In contrast, the trifluoromethyl group increases metabolic stability by resisting oxidative degradation and improving binding interactions with biological targets. These combined features make 4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide a promising candidate for further investigation in drug discovery.

Recent studies have highlighted the importance of fluorinated aromatic and heteroaromatic compounds in medicinal chemistry. The presence of fluorine atoms can significantly alter the electronic properties of a molecule, leading to improved pharmacokinetic profiles. For instance, fluorine substitution can enhance binding affinity by increasing hydrophobic interactions and reducing conformational flexibility. The trifluoromethyl group in 4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide is expected to contribute to these effects, making it an attractive feature for drug design.

The synthesis of 4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions, protection-deprotection strategies, and purification techniques such as column chromatography or recrystallization. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, can also be employed to improve efficiency and selectivity.

In terms of applications, this compound has shown promise in preclinical studies as a lead molecule for further development. Its unique structural features make it suitable for targeting various biological pathways relevant to human health. For example, modifications at the aminomethyl position could enable the development of compounds with specific enzyme inhibitory activity or receptor binding properties. Additionally, the combination of steric hindrance from the tert-butyl group and electronic effects from the trifluoromethyl group could enhance interactions with biological targets.

The growing interest in fluorinated piperidine derivatives has been driven by their potential therapeutic benefits. These compounds have been reported to exhibit activities ranging from antiviral to anticancer effects. The structural framework of 4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide aligns with this trend, as it incorporates multiple pharmacophoric elements that are known to improve drug-like properties. Further research is needed to fully elucidate its biological activity and potential therapeutic applications.

Future directions in the study of this compound may include computational modeling studies to predict its interactions with biological targets and optimize its structure for improved efficacy. Additionally, synthetic chemists may explore alternative synthetic routes to improve scalability and cost-effectiveness. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into tangible therapeutic benefits.

In conclusion,4-(aminomethyl)-N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide (CAS No. 2138366-49-9) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for drug discovery efforts aimed at treating various human diseases. Continued investigation into its synthesis, biological activity, and therapeutic applications will likely yield important insights into its role in modern medicine.

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